Elucidation of the Molecular Structure of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide
Elucidation of the Molecular Structure of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed overview of the structural elucidation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide, a known impurity of the diuretic drug Hydrochlorothiazide. The document outlines the synthetic pathway for this compound and presents a framework for its characterization using modern spectroscopic techniques. Due to the limited availability of public domain spectroscopic data for this specific molecule, this guide utilizes representative data to illustrate the analytical workflow. Detailed experimental protocols for synthesis and spectroscopic analysis are provided to guide researchers in its identification and characterization.
Introduction
4-Amino-5,6-dichlorobenzene-1,3-disulfonamide (CAS 5250-72-6) is a sulfonated aromatic amine that has been identified as a process-related impurity in the manufacturing of Hydrochlorothiazide. The structural similarity to the active pharmaceutical ingredient necessitates its careful characterization to ensure the safety and efficacy of the final drug product. This guide details the key aspects of its structure confirmation, from synthesis to spectroscopic analysis.
Synthesis Pathway
The primary synthetic route to 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide involves the chlorination of its precursor, 4-Amino-6-chlorobenzene-1,3-disulfonamide.[1] The reaction, as described by Novello et al. in 1960, utilizes hydrogen peroxide and hydrochloric acid in an acetic acid medium.[1]
Caption: Synthesis of the target compound.
Structural Elucidation Workflow
The confirmation of the structure of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide relies on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.
Caption: Workflow for structure elucidation.
Spectroscopic and Physical Data
The following tables summarize the expected and reported data for 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide. It is important to note that publicly available, detailed experimental spectra for this specific compound are scarce. The data presented here are based on theoretical values and information from commercial suppliers of reference standards.
Table 1: Physical and Molecular Properties
| Property | Value |
| CAS Number | 5250-72-6 |
| Molecular Formula | C₆H₇Cl₂N₃O₄S₂ |
| Molecular Weight | 320.17 g/mol |
| Appearance | White to off-white powder |
Table 2: Expected ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 | Singlet | 1H | Aromatic CH |
| ~ 7.5 | Broad Singlet | 4H | -SO₂NH₂ |
| ~ 6.5 | Broad Singlet | 2H | -NH₂ |
Table 3: Expected ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~ 150 | C-NH₂ |
| ~ 140 | C-SO₂NH₂ |
| ~ 135 | C-Cl |
| ~ 125 | C-Cl |
| ~ 120 | C-SO₂NH₂ |
| ~ 115 | CH |
Table 4: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| 3400 - 3200 | N-H stretch (amine and sulfonamide) |
| 1620 - 1580 | N-H bend (amine) |
| 1350 - 1300 | S=O stretch (asymmetric) |
| 1160 - 1120 | S=O stretch (symmetric) |
Table 5: Mass Spectrometry Data
| Technique | Expected [M+H]⁺ |
| Electrospray Ionization (ESI-MS) | 319.93 |
Experimental Protocols
The following are detailed methodologies for the synthesis and characterization of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide.
Synthesis Protocol
This protocol is adapted from the reaction described by Novello et al. (1960).[1]
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Dissolution: Dissolve 4-Amino-6-chlorobenzene-1,3-disulfonamide in glacial acetic acid.
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Reaction: While stirring, add a solution of hydrogen peroxide followed by concentrated hydrochloric acid.
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Heating: Heat the reaction mixture gently under reflux for a specified period.
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Cooling and Precipitation: Cool the reaction mixture to room temperature, then in an ice bath to induce precipitation of the product.
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Isolation: Collect the precipitate by vacuum filtration.
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Washing: Wash the collected solid with cold water to remove residual acid and other water-soluble impurities.
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Drying: Dry the product under vacuum to yield 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide.
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Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic Analysis Protocols
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
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¹H NMR Parameters: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.
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¹³C NMR Parameters: Use a proton-decoupled pulse sequence with a sufficient number of scans.
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Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
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Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
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Ionization: Use electrospray ionization (ESI) in positive ion mode.
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Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range to observe the protonated molecular ion [M+H]⁺.
Conclusion
The structural elucidation of 4-Amino-5,6-dichlorobenzene-1,3-disulfonamide is a critical step in ensuring the quality and safety of Hydrochlorothiazide. This guide provides a comprehensive framework for its synthesis and characterization. While a definitive public record of its spectroscopic data is lacking, the provided protocols and expected data serve as a valuable resource for researchers and drug development professionals involved in the analysis of this and related compounds. The combination of synthesis, purification, and multi-technique spectroscopic analysis allows for the unambiguous confirmation of its molecular structure.
